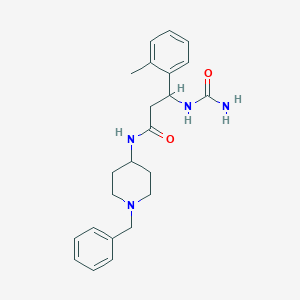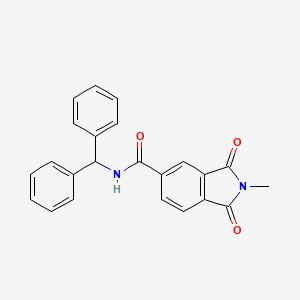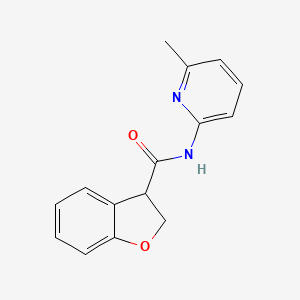
N-(1-benzylpiperidin-4-yl)-3-(carbamoylamino)-3-(2-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzylpiperidin-4-yl)-3-(carbamoylamino)-3-(2-methylphenyl)propanamide, also known as BAPCP, is a chemical compound that has been of particular interest to researchers due to its potential applications in scientific research. This compound has been found to have unique properties that make it a valuable tool in the study of various biological systems. In
Wirkmechanismus
N-(1-benzylpiperidin-4-yl)-3-(carbamoylamino)-3-(2-methylphenyl)propanamide acts as a selective inhibitor of FAAH, which is an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, which can have a wide range of effects on various biological systems. Endocannabinoids are known to play a role in a wide range of physiological processes, including pain sensation, appetite, and mood regulation.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. One of the most significant effects is its ability to increase the levels of endocannabinoids in the body. This can have a wide range of effects on various biological systems, including pain sensation, appetite, and mood regulation. This compound has also been found to have anti-inflammatory properties, which can make it a valuable tool in the study of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1-benzylpiperidin-4-yl)-3-(carbamoylamino)-3-(2-methylphenyl)propanamide in lab experiments is its ability to selectively inhibit FAAH. This can make it a valuable tool in the study of the endocannabinoid system and other biological systems that are affected by endocannabinoids. However, there are also limitations to using this compound in lab experiments. One of the main limitations is its relatively low potency compared to other FAAH inhibitors. This can make it more difficult to achieve the desired effects in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research involving N-(1-benzylpiperidin-4-yl)-3-(carbamoylamino)-3-(2-methylphenyl)propanamide. One area of research that is of particular interest is the study of the endocannabinoid system and its role in various physiological processes. This compound has been found to have a wide range of effects on the endocannabinoid system, and further research in this area could lead to the development of new treatments for various diseases. Other potential future directions for research involving this compound include the study of its anti-inflammatory properties and its potential use in the treatment of various inflammatory diseases.
Synthesemethoden
N-(1-benzylpiperidin-4-yl)-3-(carbamoylamino)-3-(2-methylphenyl)propanamide can be synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the synthesis of 1-benzylpiperidin-4-ylamine, which is then reacted with 2-methylphenylpropanoic acid to form the intermediate product. This intermediate is then reacted with isobutyl chloroformate and then treated with ammonia to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-benzylpiperidin-4-yl)-3-(carbamoylamino)-3-(2-methylphenyl)propanamide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the study of the endocannabinoid system. This compound has been found to act as a selective inhibitor of fatty acid amide hydrolase (FAAH), which is an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, which can have a wide range of effects on various biological systems.
Eigenschaften
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-(carbamoylamino)-3-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-17-7-5-6-10-20(17)21(26-23(24)29)15-22(28)25-19-11-13-27(14-12-19)16-18-8-3-2-4-9-18/h2-10,19,21H,11-16H2,1H3,(H,25,28)(H3,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIXOUVZCYIPJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)NC2CCN(CC2)CC3=CC=CC=C3)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N-[1-(2-fluoro-5-methylbenzoyl)piperidin-4-yl]methanesulfonamide](/img/structure/B7562786.png)
![2,6-difluoro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzenesulfonamide](/img/structure/B7562788.png)

![N-[2-(methanesulfonamido)ethyl]-N-methyl-2-phenylsulfanylacetamide](/img/structure/B7562808.png)
![N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-1-(pyridin-3-ylmethyl)piperidine-2-carboxamide](/img/structure/B7562816.png)
![N-[6-(cyclopropanecarbonylamino)pyridin-3-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridine-3-carboxamide](/img/structure/B7562819.png)

![[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562841.png)
![2-[3-(aminomethyl)phenoxy]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B7562852.png)
![1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7562859.png)
![1-Cyclopentyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7562880.png)

![N-[1-(4-chlorophenyl)cyclopropyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7562894.png)
